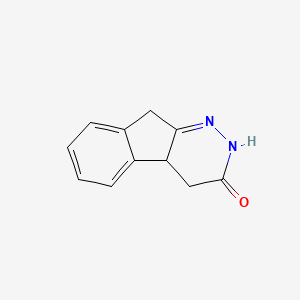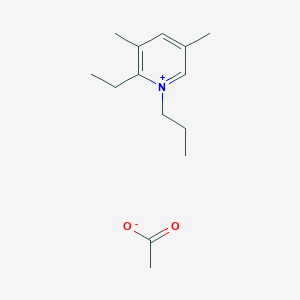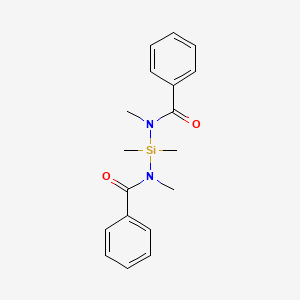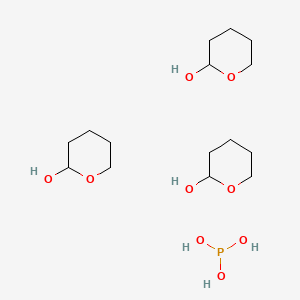![molecular formula C16H26O2 B14340267 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene CAS No. 105442-98-6](/img/structure/B14340267.png)
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is an organic compound known for its unique structure and properties. It is a peroxide derivative, which means it contains a peroxide functional group (–O–O–) within its molecular structure. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a radical initiator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene typically involves the reaction of tert-butyl hydroperoxide with an appropriate aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide bond can be reduced, leading to the formation of alcohols or other reduced products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of a catalyst, such as aluminum chloride, to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting material, such as ketones or aldehydes.
Reduction: The reduction of the peroxide bond leads to the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions yield various substituted aromatic compounds, depending on the electrophile used.
Applications De Recherche Scientifique
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene finds applications in several scientific research fields:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including plastics and resins.
Mécanisme D'action
The mechanism of action of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene primarily involves the generation of free radicals. The peroxide bond can homolytically cleave under specific conditions, producing two free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Cumene hydroperoxide: Another peroxide derivative with similar radical-initiating properties.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is unique due to its specific structure, which combines the properties of both tert-butyl and aromatic groups. This combination allows for a broader range of applications and reactivity compared to simpler peroxide compounds.
Propriétés
Numéro CAS |
105442-98-6 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-9-8-10-14(11-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
Clé InChI |
CIHBBMNIHHXKLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)



![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)


![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)

